molecular formula C24H19F5N2O5 B12714242 (E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol CAS No. 121445-21-4

(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol

Cat. No.: B12714242
CAS No.: 121445-21-4
M. Wt: 510.4 g/mol
InChI Key: PJHOBAOZIVAPRZ-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a fluorinated aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol typically involves multiple steps:

    Formation of (E)-but-2-enedioic acid: This can be achieved through the catalytic hydrogenation of maleic anhydride.

    Synthesis of 9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol: This step involves the reaction of 2,3,4,5,6-pentafluorobenzylamine with 1,2,3,4-tetrahydroacridin-1-ol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroacridin-1-ol moiety.

    Reduction: Reduction reactions can target the unsaturated dicarboxylic acid component.

    Substitution: The fluorinated aromatic ring is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include saturated dicarboxylic acids.

    Substitution: Products may include substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s fluorinated aromatic ring can be used as a probe in imaging studies due to its potential to interact with biological membranes and proteins.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as an enzyme inhibitor or receptor modulator. Its fluorinated aromatic ring may enhance its binding affinity and specificity.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol involves its interaction with specific molecular targets. The fluorinated aromatic ring can interact with hydrophobic pockets in proteins, while the dicarboxylic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-but-2-enedioic acid;9-[(2,3,4,5,6-trifluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol
  • (E)-but-2-enedioic acid;9-[(2,3,4,5,6-tetrafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol

Uniqueness

The unique combination of an unsaturated dicarboxylic acid and a highly fluorinated aromatic amine in (E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol sets it apart from similar compounds. The high degree of fluorination enhances its chemical stability and potential biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

121445-21-4

Molecular Formula

C24H19F5N2O5

Molecular Weight

510.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C20H15F5N2O.C4H4O4/c21-15-10(16(22)18(24)19(25)17(15)23)8-26-20-9-4-1-2-5-11(9)27-12-6-3-7-13(28)14(12)20;5-3(6)1-2-4(7)8/h1-2,4-5,13,28H,3,6-8H2,(H,26,27);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

PJHOBAOZIVAPRZ-WLHGVMLRSA-N

Isomeric SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=C(C(=C(C(=C4F)F)F)F)F)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=C(C(=C(C(=C4F)F)F)F)F)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.